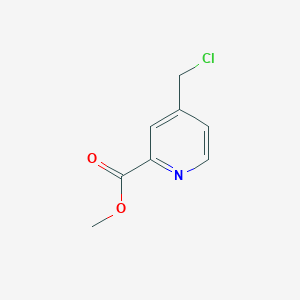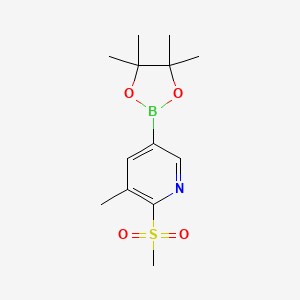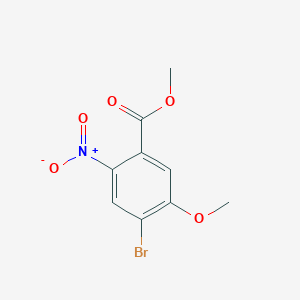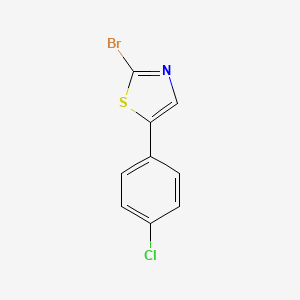![molecular formula C11H16N2O4S2 B1446032 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034155-40-1](/img/structure/B1446032.png)
4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate
Vue d'ensemble
Description
Thiazoles are a type of organic compound that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are part of a larger class of compounds known as azoles, which also includes imidazoles and oxazoles . Thiazoles are found in many biologically active compounds and have been the subject of much research due to their diverse biological activities .
Molecular Structure Analysis
Thiazoles have a planar structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .
Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. For example, they can react with hydrazonoyl halides in a one-pot C–C and C–N bond-forming strategy .
Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C .
Applications De Recherche Scientifique
Antitumor and Cytotoxic Activity
Thiazole derivatives have been synthesized and evaluated for their potential in treating various cancers. The structure of thiazole itself has been linked to compounds with significant cytotoxicity against human tumor cell lines. For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer cells .
Antimicrobial Activity
Thiazoles are known to possess strong antimicrobial properties. This makes them valuable in the development of new antimicrobial drugs. The thiazole ring is a common feature in many antimicrobial agents, including sulfathiazole .
Antiviral Activity
The thiazole structure is also present in several antiretroviral drugs. These compounds are crucial in the fight against viral infections, including HIV, by inhibiting the replication of the virus within the host cells .
Anti-Inflammatory Activity
Due to their chemical structure, thiazole derivatives can act as anti-inflammatory agents. They have been used to reduce inflammation in various conditions, which is essential for treating chronic diseases like arthritis .
Neuroprotective Activity
Thiazole compounds have shown promise in neuroprotection, which is the preservation of neuronal structure and function. They play a role in the synthesis of neurotransmitters and could potentially be used in treating neurodegenerative diseases .
Antioxidant Activity
Some thiazole derivatives have been tested for their antioxidant properties, which are important in protecting the body from oxidative stress. This activity is beneficial in preventing diseases associated with free radical damage .
Safety and Hazards
The safety and hazards of thiazoles can vary depending on the specific compound. For example, 4-Methoxybenzo[d]thiazol-2(3H)-one has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Thiazoles have been the subject of much research due to their diverse biological activities, and new thiazole derivatives continue to be developed and studied . Future research may focus on developing new synthesis methods, studying the biological activity of new thiazole derivatives, and exploring their potential applications in medicine and other fields .
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
IUPAC Name |
methanesulfonic acid;4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS.CH4O3S/c1-6-4-5-7(13-3)8-9(6)14-10(11)12(8)2;1-5(2,3)4/h4-5,11H,1-3H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHLDBBLMXWMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=N)S2)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)



![6-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B1445959.png)
![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid hydrochloride](/img/structure/B1445960.png)






